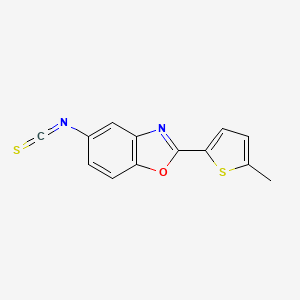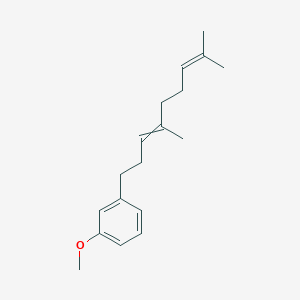
1-(4,8-Dimethylnona-3,7-dien-1-YL)-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene is a chemical compound with a complex structure that includes both aliphatic and aromatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene typically involves the reaction of appropriate alkenes and aromatic compounds under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as:
Alkylation: Introduction of the aliphatic chain to the aromatic ring.
Methoxylation: Addition of a methoxy group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process may include:
Catalytic Hydrogenation: To ensure the stability of the compound.
Distillation and Purification: To separate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Addition of hydrogen to reduce double bonds.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: May yield saturated hydrocarbons.
Substitution: May result in halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors to modulate biological responses.
Inhibit Enzymes: Affect enzyme activity to alter metabolic pathways.
Induce Signal Transduction: Trigger signaling cascades that lead to various cellular effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3E)-4,8-dimethylnona-3,7-dien-1-yl]-2,2-dimethyloxirane
- 3,7-Nonadien-2-one, 4,8-dimethyl-
- 1-(4,8-dimethylnona-3,7-dien-1-yl)-3-ethoxybenzene
Uniqueness
1-(4,8-Dimethylnona-3,7-dien-1-yl)-3-methoxybenzene is unique due to its specific structural features, such as the presence of both aliphatic and aromatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
38011-81-3 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-(4,8-dimethylnona-3,7-dienyl)-3-methoxybenzene |
InChI |
InChI=1S/C18H26O/c1-15(2)8-5-9-16(3)10-6-11-17-12-7-13-18(14-17)19-4/h7-8,10,12-14H,5-6,9,11H2,1-4H3 |
InChI-Schlüssel |
HNYSEGRXBCSMMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC1=CC(=CC=C1)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
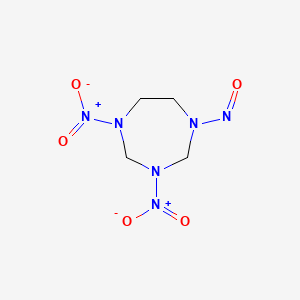
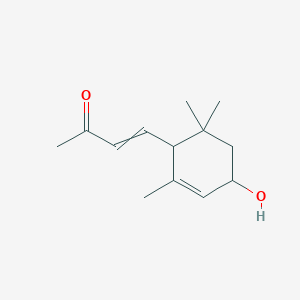
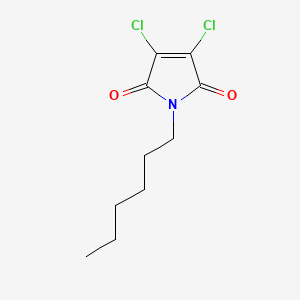
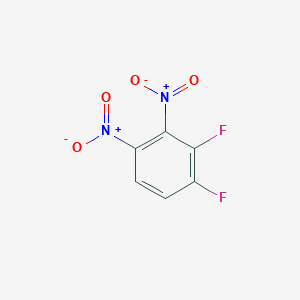
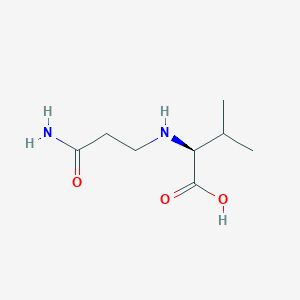

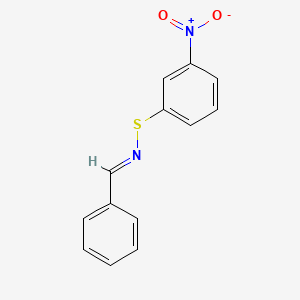
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)

![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
